molecular formula C5H9FO2 B1448544 (3-Fluorooxolan-3-yl)methanol CAS No. 1262409-93-7

(3-Fluorooxolan-3-yl)methanol

Cat. No. B1448544
CAS RN: 1262409-93-7
M. Wt: 120.12 g/mol
InChI Key: MVJZAYJUMXMZGL-UHFFFAOYSA-N
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Description

“(3-Fluorooxolan-3-yl)methanol” is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12 g/mol . The CAS Number for this compound is 1262409-93-7 .


Physical And Chemical Properties Analysis

“(3-Fluorooxolan-3-yl)methanol” is a compound with the molecular formula C5H9FO2 and a molecular weight of 120.12 g/mol . Unfortunately, the search results did not provide further information on its physical and chemical properties.

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliary

(3-Fluorooxolan-3-yl)methanol has been synthesized and evaluated as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, highlighting its potential in facilitating enantioselective chemical reactions.

Catalysis and Reaction Media

Research has explored the use of (3-Fluorooxolan-3-yl)methanol derivatives in heterogeneously catalysed condensations of glycerol with various aldehydes and ketones. This process aims to produce cyclic acetals, showcasing the compound's role in promoting reactions of renewable materials towards potential novel platform chemicals.

Supramolecular Chemistry

Studies on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol have contributed to the understanding of supramolecular networks. The compound's interaction patterns and their effects on molecular symmetry offer insights into the design and function of supramolecular assemblies.

Material Science and DFT Studies

Density Functional Theory (DFT) studies on compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have utilized derivatives of (3-Fluorooxolan-3-yl)methanol for their synthesis. These studies reveal physicochemical properties and contribute to the development of new materials.

Environmental Chemistry

The electrochemical fluorination of esters derived from oxolane-2-yl-methanol, a close relative of (3-Fluorooxolan-3-yl)methanol, has been investigated to produce perfluorinated compounds. This research highlights the application in synthesizing environmentally relevant fluorinated materials.

properties

IUPAC Name

(3-fluorooxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-5(3-7)1-2-8-4-5/h7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJZAYJUMXMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262409-93-7
Record name (3-fluorooxolan-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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